molecular formula C6H7NOS2 B075707 3-Allylrhodanine CAS No. 1457-47-2

3-Allylrhodanine

Cat. No.: B075707
CAS No.: 1457-47-2
M. Wt: 173.3 g/mol
InChI Key: GYGUTBCTEJBRAN-UHFFFAOYSA-N
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Description

3-Allylrhodanine is an organic compound with the molecular formula C6H7NOS2. It is a derivative of rhodanine, characterized by the presence of an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Allylrhodanine can be synthesized through a multi-step process involving the reaction of rhodanine with allyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Allylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Allylrhodanine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Allylrhodanine involves its interaction with specific molecular targets. For instance, its anticonvulsive activity is believed to result from its ability to modulate ion channels in the nervous system. The compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Allyl-2-thioxo-4-thiazolidinone
  • 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • 3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Comparison: 3-Allylrhodanine is unique due to its specific allyl substitution, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a broader range of applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUTBCTEJBRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163140
Record name 3-Allylrhodanine
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Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1457-47-2
Record name 3-Allylrhodanine
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Record name 3-Allylrhodanine
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Record name 3-Allylrhodanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: 3-Allylrhodanine readily reacts with aromatic aldehydes. Can you elaborate on the reaction conditions and the types of products formed?

A1: [, ] this compound has been shown to undergo condensation reactions with various substituted and unsubstituted pyridine and quinoline aldehydes. These reactions are typically carried out in an acidic medium, leading to the formation of colorful, crystalline products known as arylidene-rhodanines. [] Interestingly, reactions with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, while expected to follow a different pathway, also yield 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones. This unexpected result highlights the unique reactivity of this compound. []

Q2: What makes this compound suitable for use in ion-imprinted polymers (IIPs)? How does its structure contribute to its selectivity for specific metal ions like Pb(II)?

A2: [] this compound is a particularly attractive functional monomer for IIPs due to the presence of sulfur atoms in its structure. These sulfur atoms act as strong binding sites for specific metal ions, particularly Pb(II). This interaction stems from the sulfur atoms' ability to donate electrons and form coordination bonds with the metal ion. [] The "imprinting" process during IIP synthesis arranges the this compound molecules in a specific configuration around the target ion (e.g., Pb(II)), creating cavities with high selectivity for that particular ion even in complex mixtures.

A3: [] While this compound itself might not be inherently fluorescent, its incorporation into polymeric structures can lead to intriguing optical properties. For instance, when this compound is conjugated with polyethylenimine (PEI), the resulting polymer demonstrates Aggregation-induced emission enhancement (AIEE). This means that the polymer emits stronger fluorescence when aggregated, potentially enabling applications in sensing and bioimaging. []

A4: [] Characterization of this compound and its derivatives often involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the connectivity and environment of atoms within the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, aiding in structural elucidation. Elemental analysis confirms the percentage composition of elements within the synthesized compounds. In the case of crystalline derivatives, X-ray crystallography can provide a detailed three-dimensional structure. []

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